1-(4-Ethoxyphenyl)-2,2-difluoroethanone
Description
1-(4-Ethoxyphenyl)-2,2-difluoroethanone (CAS: 115466-96-1) is a fluorinated aromatic ketone characterized by a 4-ethoxyphenyl group attached to a difluoroethanone moiety. Its molecular formula is C10H10F2O2, with a molecular weight of 200.18 g/mol.
The ethoxy group at the para position contributes to its electron-donating properties, while the difluoromethyl ketone enhances electrophilicity, making it reactive in nucleophilic addition or substitution reactions.
Properties
CAS No. |
115466-96-1 |
|---|---|
Molecular Formula |
C10H10F2O2 |
Molecular Weight |
200.18 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-8-5-3-7(4-6-8)9(13)10(11)12/h3-6,10H,2H2,1H3 |
InChI Key |
UYMIIYVKIRDXQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)C(F)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(F)F |
Synonyms |
Ethanone, 1-(4-ethoxyphenyl)-2,2-difluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 1-(4-Chlorophenyl)-2,2-difluoroethanone (CAS: 190578-25-9)
- Structure : A chloro substituent replaces the ethoxy group at the para position.
- Molecular Formula : C8H5ClF2O.
- Properties : The electron-withdrawing chlorine increases the ketone’s electrophilicity compared to the ethoxy variant. This compound exhibits higher reactivity in SNAr (nucleophilic aromatic substitution) reactions.
- Synthesis : Prepared via palladium-catalyzed coupling or halogenation of precursor ketones .
b) 1-(2,4-Difluorophenyl)-2,2-difluoroethanone
- Structure : Difluorine substituents at the 2- and 4-positions of the phenyl ring.
- Molecular Formula : C8H4F4O (MW: 192.11 g/mol).
- Properties : Enhanced lipophilicity and reduced basicity due to fluorine’s electronegativity. The steric hindrance from ortho-fluorine may limit reactivity in bulky nucleophile reactions .
c) 1-(3,5-Dimethylphenyl)-2,2-difluoroethanone
Variations in the Ketone Moiety
a) 2,2,2-Trifluoro-1-(4-ethoxyphenyl)ethanone
- Structure : Trifluoromethyl group replaces difluoromethyl.
- Impact : The trifluoromethyl group is more electron-withdrawing, significantly increasing the ketone’s electrophilicity. This compound is prone to faster hydrolysis but offers higher stability in acidic conditions .
b) 1-(4-Ethoxyphenyl)-2-fluoroethanone
- Structure : Single fluorine atom at the β-position.
- Impact: Reduced electrophilicity compared to the difluoro derivative. The mono-fluoro variant is less reactive in cross-coupling reactions but may exhibit better solubility in polar solvents .
Heterocyclic Analogues
a) 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone (CAS: 1174864-51-7)
- Structure : Pyrazole ring replaces the phenyl group.
- Molecular Formula : C9H10F2N2O.
- Properties: The heterocyclic ring introduces nitrogen-based coordination sites, making this compound useful in metal-organic frameworks (MOFs) or as a ligand in catalysis. The difluoroethanone group retains reactivity for further functionalization .
b) 1-(2-(Difluoromethoxy)phenyl)ethanone
Comparative Data Table
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